molecular formula C6H7BrF2O3 B1338985 Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate CAS No. 367922-07-4

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate

Cat. No.: B1338985
CAS No.: 367922-07-4
M. Wt: 245.02 g/mol
InChI Key: DCOGKVHCIAKKQH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can influence the activity of the target biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . These changes can have downstream effects on cellular processes such as growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby reducing the production of specific metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect the metabolic flux and levels of specific metabolites within the cell . For example, the compound can be metabolized by enzymes involved in the synthesis of pharmaceuticals, leading to the production of active pharmaceutical ingredients .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process involving the reaction of ethyl difluoroacetate with ethyl bromoacetate . The reaction typically requires the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Scientific Research Applications

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Comparison with Similar Compounds

Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate can be compared with similar compounds such as ethyl 4,4-difluoro-3-oxobutanoate and ethyl 4-bromo-3-oxobutanoate . While all these compounds share a common structural framework, the presence of different substituents (bromine and fluorine) imparts unique chemical properties and reactivity. For example:

These differences highlight the uniqueness of this compound in terms of its chemical behavior and applications.

Properties

IUPAC Name

ethyl 4-bromo-4,4-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOGKVHCIAKKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462346
Record name Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367922-07-4
Record name Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromo-4,4-difluoro-3-oxobutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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